molecular formula C9H7BrN2O3 B7900885 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B7900885
M. Wt: 271.07 g/mol
InChI Key: HQIIMZIMESXFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical research known for its diverse biological activities. The presence of both a bromo substituent and a carboxylic acid functional group on this core structure makes it a versatile building block for further synthetic modification . The bromo group is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of complex aromatic and heteroaromatic systems. Simultaneously, the carboxylic acid can undergo various transformations, including amide coupling or esterification, to create a wide array of derivatives. While specific biological data for the 8-methoxy derivative is not available, research into closely related imidazo[1,2-a]pyridine-2-carboxylic acid analogs highlights the significance of this chemical class. For instance, other specialized compounds based on similar scaffolds, such as HJC 0350, are known to act as potent and specific EPAC2 antagonists, demonstrating the potential of this structural family in targeting intracellular signaling pathways . This suggests that this compound is a promising precursor for the development of novel bioactive molecules, potentially for application in neurological disorders, cancer research, and infectious diseases. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Notice: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes full responsibility for confirming the product's identity and purity before use. All sales are final.

Properties

IUPAC Name

6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIIMZIMESXFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=NC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct route involves cyclizing 2-amino-5-bromo-3-methoxypyridine with ethyl bromopyruvate under reflux conditions. This method mirrors the synthesis of ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, where ethyl bromopyruvate reacts with a substituted aminopyridine to form the imidazo[1,2-a]pyridine core.

Procedure

  • Starting Materials :

    • 2-Amino-5-bromo-3-methoxypyridine (1.0 equiv)

    • Ethyl bromopyruvate (1.2 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Temperature: 90°C

    • Duration: 16 hours

    • Workup: Concentration, trituration with ethyl acetate

  • Intermediate :

    • Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (yield: ~70–75%).

  • Hydrolysis :

    • The ester intermediate is hydrolyzed using aqueous NaOH (2M) at 80°C for 4 hours to yield the carboxylic acid.

Optimization Insights

  • Solvent Choice : Ethanol provides optimal solubility and minimizes side reactions compared to polar aprotic solvents like DMF.

  • Yield Limitation : Competing decomposition of ethyl bromopyruvate at prolonged reaction times may reduce yields.

Chloroacetaldehyde-Mediated Cyclization

Reaction Overview

A patent method for synthesizing 6-bromoimidazo[1,2-a]pyridine uses 40% chloroacetaldehyde aqueous solution with 2-amino-5-bromopyridine. Adapting this for the methoxy variant requires 2-amino-5-bromo-3-methoxypyridine as the starting material.

Procedure

  • Starting Materials :

    • 2-Amino-5-bromo-3-methoxypyridine (1.0 equiv)

    • 40% Chloroacetaldehyde aqueous solution (1.2 equiv)

    • Sodium bicarbonate (1.2 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Temperature: 50–55°C

    • Duration: 5–12 hours

    • Workup: Ethyl acetate extraction, drying, recrystallization.

  • Intermediate :

    • 6-Bromo-8-methoxyimidazo[1,2-a]pyridine (yield: 67–72%).

  • Carboxylation :

    • The 2-position is functionalized via bromopyruvate coupling (as in Method 1) followed by hydrolysis.

Optimization Insights

  • Base Selection : Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by reducing side reactions.

  • Recrystallization : Ethyl acetate/hexane (1:1) improves purity (>95%).

Continuous Flow Synthesis

Reaction Overview

A high-throughput continuous flow method enables rapid synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. This approach minimizes reaction times and enhances scalability.

Procedure

  • Reactants :

    • 2-Amino-5-bromo-3-methoxypyridine (0.5 M in DMF)

    • Bromopyruvic acid (0.6 M in DMF)

  • Conditions :

    • Reactor Temperature: 125°C

    • Residence Time: 20 minutes

    • Pressure: 4.0 bar

  • Intermediate :

    • 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (yield: ~85%).

  • Purification :

    • Preparative HPLC (20% MeOH/H₂O) yields >98% purity.

Optimization Insights

  • Throughput : Produces 72 compounds/day, ideal for combinatorial libraries.

  • Solvent Limitations : DMF requires careful removal via evaporation to avoid contamination.

Post-Synthesis Functionalization

Methoxylation of 6-Bromoimidazo[1,2-a]pyridine

For cases where 2-amino-5-bromo-3-methoxypyridine is unavailable, methoxylation can be performed post-cyclization:

  • Starting Material :

    • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Nitration and Reduction :

    • Nitration at position 8 using HNO₃/H₂SO₄, followed by reduction to an amine and diazotization/methoxylation.

  • Challenges :

    • Low regioselectivity during nitration necessitates careful monitoring.

    • Overall yield: ~40–50% due to multiple steps.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Cyclization (Method 1)70–759520High
Chloroacetaldehyde (Method 2)67–729512Moderate
Continuous Flow (Method 3)85980.3Very High
Post-Synthesis (Method 4)40–509048Low

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes classical proton transfer reactions:

  • Deprotonation occurs in basic media (e.g., NaOH or NaHCO₃), forming water-soluble carboxylate salts .

  • Protonation in acidic conditions regenerates the neutral carboxylic acid.

Example:

ConditionReagentProduct FormedYield
pH > 10 (NaOH)Aqueous NaOHSodium carboxylate salt>95%
pH < 3 (HCl)HCl (aq)Neutral carboxylic acid>98%

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters .

  • Amidation : Couples with amines (e.g., aniline, benzylamine) using coupling agents like HBTU to yield amides .

Key Data:

Reaction TypeReagents/ConditionsProductYield
EsterificationMeOH, H₂SO₄, reflux (12 h)Methyl ester derivative82%
AmidationAniline, HBTU, DMF, rt (24 h)N-Phenylamide analog74%

Bromine-Specific Reactions

The bromine at position 6 undergoes:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .

  • Cross-Coupling (Suzuki-Miyaura) : Participates in Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives .

Mechanistic Highlights:

  • Suzuki Coupling :

    6-Bromo derivative+ArB(OH)2Pd(PPh3)4,Base6-Aryl product+Byproducts\text{6-Bromo derivative} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{6-Aryl product} + \text{Byproducts}

    Typical conditions: 1 mol% Pd catalyst, K₂CO₃, DMF/H₂O, 80°C .

Example Reaction:

Boronic AcidProductYield
Phenylboronic acid6-Phenylimidazo[1,2-a]pyridine85%
4-Methoxyphenyl6-(4-Methoxyphenyl) derivative78%

Reductive Transformations

  • Bromine Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces bromine with hydrogen.

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol (rarely used due to competing ring reactivity).

Conditions and Outcomes:

Reduction TargetReagentsProductYield
BromineH₂ (1 atm), 10% Pd/C, EtOHDehalogenated imidazopyridine90%
Carboxylic AcidLiAlH₄, THF, 0°C → rtPrimary alcohol derivative45%

Methoxy Group Reactivity

The methoxy group at position 8:

  • Acts as an electron-donating group, directing electrophilic substitution to meta positions.

  • Demethylation occurs under strong acidic (HBr, HOAc) or Lewis acidic (BBr₃) conditions to form a phenolic -OH group .

Demethylation Example:

ReagentConditionsProductYield
BBr₃DCM, -78°C → rt8-Hydroxyimidazopyridine68%

Photochemical and Thermal Stability

  • Stable under ambient light and temperatures ≤ 150°C.

  • Prolonged UV exposure (> 300 nm) induces decarboxylation, forming 6-bromo-8-methoxyimidazo[1,2-a]pyridine .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

  • Antimicrobial activity (MIC ≈ 2–8 μM against T. brucei) .

  • Antitumor potential (IC₅₀ ≈ 10–50 μM in HeLa cells) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds containing the imidazo[1,2-a]pyridine structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid showed selective cytotoxicity against specific cancer cell lines, suggesting their potential as targeted cancer therapies .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Material Science

Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of various functional materials. Its unique structure allows for modifications that can lead to materials with enhanced electronic properties. For example, researchers have utilized this compound in the development of organic semiconductors and light-emitting diodes (LEDs), demonstrating its versatility in material applications .

Nanotechnology Applications
The compound has been explored in the field of nanotechnology for the fabrication of nanoparticles with specific surface properties. These nanoparticles have applications in drug delivery systems and as contrast agents in imaging techniques due to their biocompatibility and ability to be functionalized with targeting ligands .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study 2Antimicrobial TestingShowed effectiveness against MRSA strains, highlighting its potential as an alternative antibiotic agent.
Study 3Material SynthesisUtilized as a building block for organic photovoltaic materials, achieving improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine-2-carboxylic acid framework allows diverse substitutions, influencing physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Yield (%) Key References
6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Br (6), OMe (8) C₉H₇BrN₂O₃ 287.07 ~70–85*
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), Cl (6) C₈H₄BrClN₂O₂ 275.49 85.0
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), Me (6) C₉H₇BrN₂O₂ 253.07 74.4
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Cl (8), CF₃ (6) C₉H₅ClF₃N₂O₂ 264.59 (anhydrous) N/A
7-Chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (7), F (6) C₈H₄ClFN₂O₂ 214.58 N/A

*Estimated from analogous synthesis methods .

Key Observations :

  • Methoxy vs. Methyl : Methoxy (electron-donating) at position 8 may increase solubility compared to methyl .

Pharmacological Activities

  • Anticancer/Antiproliferative :
    • 6-Bromo-8-methoxy derivatives show promise in lung and pancreatic cancer models, likely via cell cycle arrest .
    • 8-Bromo-6-chloro analogs exhibit cytotoxicity comparable to doxorubicin in leukemia cell lines .
  • Antimicrobial :
    • Imidazo[1,2-a]pyridine-2-carboxamides (derived from carboxylic acid precursors) inhibit Mur ligase, a target in bacterial cell wall synthesis .
  • Antikinetoplastid: Chalcone conjugates of imidazo[1,2-a]pyridine-2-carboxylic acids demonstrate activity against Leishmania and Trypanosoma species .

Biological Activity

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antituberculosis agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C9_9H7_7BrN2_2O2_2
Molecular Weight 255.068 g/mol
Density 1.8 ± 0.1 g/cm³
LogP 2.64

Antimicrobial Properties

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown promise as a potential antituberculosis agent. The compound's efficacy against Mycobacterium tuberculosis was evaluated using various in vitro assays, demonstrating inhibitory effects at micromolar concentrations.

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the compound interacts with specific biochemical pathways involved in bacterial metabolism and cell wall synthesis. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.

Case Studies

  • Study on Antituberculosis Activity :
    • Objective : To evaluate the efficacy of this compound against Mycobacterium tuberculosis.
    • Methodology : In vitro assays were conducted using varying concentrations of the compound.
    • Findings : The compound exhibited significant bactericidal activity with an IC50 value of approximately 20 µM, indicating its potential as a lead compound for further development in tuberculosis treatment.
  • Structure-Activity Relationship (SAR) Analysis :
    • Objective : To understand how structural modifications affect biological activity.
    • Findings : Modifications to the imidazo[1,2-a]pyridine scaffold significantly influenced antimicrobial potency, with the bromo and methoxy groups playing crucial roles in enhancing activity.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound20Antituberculosis
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid35Antimicrobial
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid50Antifungal

Future Directions

Further research is warranted to elucidate the detailed mechanisms of action and optimize the structure for enhanced biological activity. Investigations into pharmacokinetics and toxicity profiles are also essential for assessing the viability of this compound as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid?

The synthesis typically involves bromination and cyclization steps. For example:

  • Bromination : Starting materials like 2-acetylfuran undergo sequential bromination using N-bromosuccinimide (NBS) and bromine to introduce bromine atoms at specific positions .
  • Cyclization : Reacting brominated intermediates with α-haloketones or chloroacetaldehyde in the presence of a base (e.g., NaHCO₃) forms the imidazo[1,2-a]pyridine core. Subsequent functionalization (e.g., methoxylation, carboxylation) is achieved via nucleophilic substitution or oxidation .
  • Solid-phase synthesis : Polymer-bound intermediates allow regioselective halogenation, as demonstrated for related imidazo[1,2-a]pyridine derivatives .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal studies reveal planar molecular geometry, hydrogen-bonding networks (e.g., N–H⋯N interactions), and bromine/amine group orientations. For example, three independent molecules in the asymmetric unit were analyzed to confirm layer structures .
  • Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups (e.g., carboxylic acid, methoxy). Mass spectrometry validates molecular weight (e.g., 319.11 g/mol for C₁₂H₇BrN₄O₂) .

Advanced Research Questions

Q. How can reaction yields be optimized during halogenation and cyclization steps?

  • Temperature control : Heating brominated intermediates (e.g., 5-bromo-2,3-diaminopyridine) with chloroacetaldehyde in ethanol at 80–100°C promotes cyclization .
  • Catalysts : Sodium bicarbonate or polymer-supported bases enhance regioselectivity and reduce side reactions .
  • Purification : Recrystallization from hexane/ethanol mixtures improves purity, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .

Q. What strategies address regioselectivity challenges in bromination?

  • Directed bromination : Electron-donating groups (e.g., methoxy at the 8-position) direct bromine to the 6-position via electronic effects.
  • Protecting groups : Temporary protection of the carboxylic acid moiety prevents undesired bromination at the 2-position .
  • Solid-phase synthesis : Polymer-bound intermediates enable precise halogenation at the 3-position, as shown in imidazo[1,2-a]pyridine-8-carboxamide synthesis .

Q. How does this compound serve as a precursor for bioactive molecules?

  • CDK inhibitors : Derivatives like 8-amino-6-bromo-imidazo[1,2-a]pyridine exhibit cyclin-dependent kinase (CDK2) inhibition, validated via crystallography and enzymatic assays .
  • Antiviral/anticonvulsant agents : Structural analogs (e.g., imidazo[1,2-a]pyridine-3-carboxylic acids) show activity against viral proteases and neuronal ion channels .
  • SAR studies : Modifying the methoxy and bromine groups alters pharmacokinetic properties, such as solubility and binding affinity .

Methodological Considerations

Q. How to troubleshoot low yields in carboxylation reactions?

  • Oxidation conditions : Use KMnO₄ or CrO₃ under acidic conditions to oxidize methyl/ethyl esters to carboxylic acids .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. What analytical techniques resolve contradictions in reported biological activities?

  • Dose-response assays : Validate IC₅₀ values across multiple cell lines (e.g., CDK2 inhibition in cancer vs. normal cells) .
  • Computational modeling : DFT calculations and molecular docking predict binding modes, reconciling discrepancies between in vitro and in vivo data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.